6-chloro-2-(trichloromethyl)-4H-chromen-4-one
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Overview
Description
6-chloro-2-(trichloromethyl)-4H-chromen-4-one, also known as 6-chloro-2-(trichloromethyl)chromen-4-one, is a chemical compound with the molecular formula C10H4Cl4O2 and a molecular weight of 297.95 g/mol . This compound is a derivative of chromen-4-one and is characterized by the presence of a chloro group at the 6th position and a trichloromethyl group at the 2nd position of the chromen-4-one ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(trichloromethyl)-4H-chromen-4-one typically involves the chlorination of chromen-4-one derivatives. One common method involves the reaction of 6-chloro-4H-chromen-4-one with trichloromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dichloromethane, at a temperature range of 0-5°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product . The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(trichloromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under the influence of strong oxidizing agents.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic medium.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products Formed
Scientific Research Applications
6-chloro-2-(trichloromethyl)-4H-chromen-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-2-(trichloromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit adenylyl cyclase 1 (AC1), an enzyme involved in the production of cyclic AMP (cAMP) . By inhibiting AC1, the compound reduces the levels of cAMP, which in turn affects various cellular signaling pathways . This mechanism is particularly relevant in the context of its analgesic activity, where it reduces pain by modulating the cAMP signaling pathway .
Comparison with Similar Compounds
6-chloro-2-(trichloromethyl)-4H-chromen-4-one can be compared with other similar compounds, such as:
6-chloro-2-(trifluoromethyl)-4H-chromen-4-one: Similar structure but with a trifluoromethyl group instead of a trichloromethyl group.
6-chloro-2-(dichloromethyl)-4H-chromen-4-one: Contains a dichloromethyl group instead of a trichloromethyl group.
6-chloro-2-(methyl)-4H-chromen-4-one: Contains a methyl group instead of a trichloromethyl group.
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activity .
Properties
IUPAC Name |
6-chloro-2-(trichloromethyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4O2/c11-5-1-2-8-6(3-5)7(15)4-9(16-8)10(12,13)14/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDHYMSVCBGQJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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